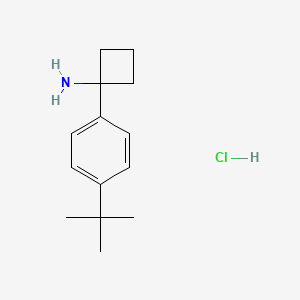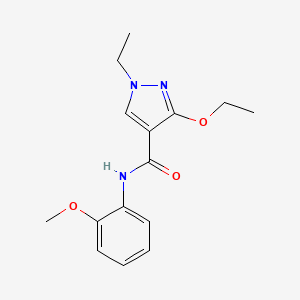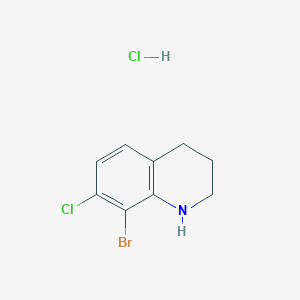
N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor, nuclear factor kappa B (NF-κB). NF-κB is a key regulator of inflammation, immune response, and cell survival, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions.
Mécanisme D'action
N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide inhibits NF-κB activity by binding to the IKKβ kinase subunit, which is required for the activation of NF-κB. By inhibiting IKKβ, this compound prevents the phosphorylation and degradation of the inhibitor of κB (IκB), which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus. This results in the inhibition of NF-κB-dependent gene expression and downstream biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, anti-tumor, and anti-fibrotic effects in preclinical models. In cancer, this compound has been shown to inhibit tumor growth, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, this compound has been shown to reduce inflammation and tissue damage by inhibiting the production of pro-inflammatory cytokines and chemokines. In chronic inflammatory conditions, this compound has been shown to reduce fibrosis and tissue remodeling by inhibiting the activation of fibroblasts and myofibroblasts.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. It also has a short half-life in vivo, which can limit its duration of action.
Orientations Futures
There are several future directions for the development and application of N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide. One direction is to improve its pharmacokinetic properties, such as solubility and half-life, to enhance its efficacy in vivo. Another direction is to explore its potential for combination therapy with other anti-cancer or anti-inflammatory agents. Additionally, this compound can be further studied in clinical trials to evaluate its safety and efficacy in humans. Finally, this compound can be used as a tool compound to further elucidate the role of NF-κB in various biological processes and diseases.
Méthodes De Synthèse
N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can be synthesized by reacting 4-fluoroaniline with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-methyl-5-oxo-1H-pyrazole-4-carboxylic acid ethyl ester. The ethyl ester is then converted to the corresponding amide by reacting with 1-cyanoethyl-N,N-diisopropylchloroacetamide in the presence of sodium hydride. The resulting product is purified by column chromatography to yield this compound.
Applications De Recherche Scientifique
N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied in preclinical models of various diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. In cancer, NF-κB has been shown to promote tumor growth, survival, and resistance to chemotherapy and radiation therapy. This compound has been shown to inhibit NF-κB activity in cancer cells and sensitize them to chemotherapy and radiation therapy. In autoimmune disorders, NF-κB has been shown to promote inflammation and tissue damage. This compound has been shown to reduce inflammation and tissue damage in preclinical models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. In chronic inflammatory conditions, NF-κB has been shown to promote fibrosis and tissue remodeling. This compound has been shown to reduce fibrosis and tissue remodeling in preclinical models of pulmonary fibrosis and liver fibrosis.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-1-(4-fluorophenyl)-3,5-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-9(8-17)18-15(21)14-10(2)19-20(11(14)3)13-6-4-12(16)5-7-13/h4-7,9H,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPBXUAMQAHYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(=O)NC(C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2554833.png)

![[2-(3,5-Dimethoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2554836.png)
![methyl 2-(benzo[d]thiazole-6-carboxamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2554838.png)
![6-(3-fluorophenyl)-7-(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2554839.png)

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2554844.png)
![N-[4-[(2-Oxopyridin-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2554845.png)
![6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B2554846.png)
![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2554849.png)

